molecular formula C10H9NO B1594172 Isoquinoline, 1-methoxy- CAS No. 23724-93-8

Isoquinoline, 1-methoxy-

Cat. No. B1594172
CAS RN: 23724-93-8
M. Wt: 159.18 g/mol
InChI Key: AFWHVAFMAIDVTH-UHFFFAOYSA-N
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Description

“Isoquinoline, 1-methoxy-” is a chemical compound with the formula C10H9NO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in recent years. Various methods have been developed, including palladium-catalyzed coupling, copper-catalyzed tandem reactions, and one-pot synthesis involving condensation of aryl ketones and hydroxylamine .


Molecular Structure Analysis

The molecular structure of “Isoquinoline, 1-methoxy-” consists of a benzene ring fused to a pyridine ring . The molecular weight is 159.1846 .


Chemical Reactions Analysis

Isoquinoline derivatives can be synthesized through various reactions. Some of these include palladium-catalyzed coupling, copper-catalyzed tandem reactions, and one-pot synthesis involving condensation of aryl ketones and hydroxylamine .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a somewhat unpleasant odor. It is classified as a weak base . The specific physical and chemical properties of “Isoquinoline, 1-methoxy-” are not detailed in the retrieved sources.

Scientific Research Applications

Marine Sponge-Derived Alkaloids

Research has identified new isoquinoline alkaloids from marine sponges, highlighting their potential in anticancer therapies. For instance, isoquinoline alkaloids isolated from the marine sponge Haliclona species exhibited cytotoxic properties against melanoma and ovarian human tumor cell lines, suggesting their potential application in cancer treatment (Rashid et al., 2001).

Antimicrobial and Antifungal Activities

Isoquinoline alkaloids from Litsea cubeba have demonstrated antimicrobial and antifungal activities, offering a basis for developing new antimicrobial agents. Compounds isolated showed activity against Staphylococcus aureus and several fungi, indicating their relevance in addressing microbial resistance (Zhang et al., 2012).

Synthetic Methodologies

Advancements in synthetic methodologies for isoquinoline derivatives have been made, including the development of a facile synthesis approach using copper or iron catalysts. These methods provide a basis for the efficient synthesis of functionalized isoquinoline compounds, expanding their potential applications in drug development and material science (Ghobrial et al., 2011).

Endophytic Fungus-Derived Alkaloids

New isoquinolone alkaloids from an endophytic fungus of Nerium indicum have been explored for their antibacterial and antifungal properties. These compounds highlight the potential of isoquinoline derivatives in developing new antifungal and antibacterial agents (Ma et al., 2017).

Catalysis and Organic Synthesis

Isoquinoline derivatives have been synthesized through innovative catalytic processes, emphasizing their utility in organic synthesis and the development of novel catalytic methods. These studies underline the versatility of isoquinoline compounds in facilitating chemical transformations (Zhou et al., 2019).

Cytotoxic Evaluation for Cancer Therapy

Synthesis and evaluation of isoquinoline derivatives for their cytotoxic activities have provided insights into their potential as anticancer agents. Some derivatives have shown promising activity against various cancer cell lines, suggesting their therapeutic potential in oncology (Delgado et al., 2012).

Future Directions

Isoquinoline and its derivatives have garnered significant attention due to their broad range of applications, particularly in pharmaceuticals . The development of new and environmentally friendly methods for the synthesis of isoquinoline derivatives is an active area of research .

properties

IUPAC Name

1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWHVAFMAIDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178401
Record name Isoquinoline, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline, 1-methoxy-

CAS RN

23724-93-8
Record name 1-Methoxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023724938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 1-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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